2-Amino-4-chloro-6-methylbenzoic acid
Description
2-Amino-4-chloro-6-methylbenzoic acid (CAS: 89-77-0) is a substituted benzoic acid derivative featuring amino (–NH₂), chloro (–Cl), and methyl (–CH₃) groups at positions 2, 4, and 6, respectively. It has a melting point of 231–235°C . This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional groups, enabling diverse reactivity for derivatization.
Properties
IUPAC Name |
2-amino-4-chloro-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPNIMNDVSPACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-chloro-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of a chlorotoluene derivative, followed by reduction and subsequent hydrolysis of the ester group. Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with aryl halides under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes often utilize aryl bromination, esterification, and Sandmeyer reactions to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
Scientific Research Applications
2-Amino-4-chloro-6-methylbenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-methylbenzoic acid involves its interaction with molecular targets and pathways. The presence of the amine and carboxylic acid groups suggests it could act as a zwitterion at physiological pH, existing as a positively charged ammonium group (NH3+) and a negatively charged carboxylate group (COO-). The chlorine atom, being an electron-withdrawing substituent, affects the reactivity of the benzene ring and the acidity of the carboxylic acid. These interactions influence the compound’s biological and chemical activity.
Comparison with Similar Compounds
Positional Isomers of Chloro and Methyl Substituents
Key Observations :
- Melting Points: The target compound’s higher melting point (231–235°C) compared to 2-amino-5-chlorobenzoic acid (209–213°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) due to the methyl group at position 6 and chloro at position 4 .
Methyl-Substituted Analogs
Key Observations :
- Methyl vs. Methoxy: The methyl group in the target compound is electron-donating via induction, while methoxy (as in 2-amino-6-methoxybenzoic acid) is electron-donating via resonance, altering acidity and reactivity in substitution reactions .
Halogenated Derivatives
Key Observations :
- Amino vs. Bromo: The amino group in the target compound enables hydrogen bonding and nucleophilic reactions, while bromo in its analog serves as a leaving group in Suzuki or Ullmann couplings .
Biological Activity
2-Amino-4-chloro-6-methylbenzoic acid (ACMBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
1. Antimicrobial Activity
Research indicates that ACMBA exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The amino group is believed to enhance its binding affinity to microbial targets, disrupting their cellular functions.
Table 1: Antimicrobial Activity of ACMBA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anti-inflammatory Properties
ACMBA has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Study: Inhibition of TNF-α Production
In a study involving LPS-stimulated macrophages, ACMBA reduced TNF-α levels by approximately 75% at a concentration of 10 µM, indicating strong anti-inflammatory activity.
3. Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Preliminary findings suggest that ACMBA can induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Activity of ACMBA
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanisms underlying the biological activities of ACMBA are multifaceted:
- Antimicrobial Action : The presence of the amino group facilitates hydrogen bonding with bacterial enzymes, potentially inhibiting their activity.
- Anti-inflammatory Mechanism : ACMBA's ability to modulate cytokine production may involve the inhibition of NF-κB signaling pathways, which are crucial for inflammatory responses.
- Anticancer Mechanism : The induction of apoptosis appears to be mediated through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Synthesis and Derivatives
ACMBA can be synthesized through various methods, including:
- Direct Amination : Reacting chlorinated benzoic acid with ammonia or amines.
- Esterification : Converting ACMBA into methyl esters for enhanced solubility and bioavailability.
Research into derivatives of ACMBA has revealed compounds with improved potency and selectivity for specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
